(2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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Description
(2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide belongs to the class of 2H-chromenes, which are known for their diverse biological activities. This article synthesizes available research findings regarding its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Chromene Core : The 2H-chromene structure provides a scaffold that is versatile in biological applications.
- Functional Groups : The presence of a carbamoyl group and tetrahydrofuran moiety enhances its solubility and interaction with biological targets.
Anticancer Activity
Research indicates that 2H-chromene derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Tubulin Polymerization : Some analogs disrupt microtubule formation, leading to cell cycle arrest and apoptosis .
- Caspase Activation : The activation of caspases has been linked to the induction of apoptosis in tumor cells .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro studies have demonstrated that derivatives of 2H-chromenes possess activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Minimum inhibitory concentration (MIC) values for these compounds have been observed in the range of 0.78 to 1.56 μM, indicating potent antibacterial and antifungal activities .
Antidiabetic and Anticholinesterase Activities
Other notable biological activities include:
- Antidiabetic Effects : Some studies suggest that 2H-chromene derivatives may improve glucose metabolism and insulin sensitivity .
- Anticholinesterase Activity : Compounds from this class have shown promise in inhibiting acetylcholinesterase, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activities of this compound involve:
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways.
- Induction of Oxidative Stress : Some studies suggest that chromene derivatives can induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Enzyme Activity : The inhibition of enzymes such as acetylcholinesterase contributes to its neuroprotective effects.
Study on Anticancer Activity
A study conducted by Anthony et al. (2007) evaluated the cytotoxic effects of various 4H-chromen derivatives on different cancer cell lines. It was found that these compounds led to significant reductions in cell viability through apoptosis induction via caspase pathways .
Study on Antimicrobial Properties
Another research highlighted the antimicrobial efficacy of thiosemicarbazones derived from chromene structures against common pathogens. These compounds exhibited strong inhibitory effects against both bacterial and fungal strains, showcasing their potential as therapeutic agents .
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-6-chloro-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c23-15-5-8-19-14(10-15)11-18(21(28)25-12-17-2-1-9-29-17)22(30-19)26-16-6-3-13(4-7-16)20(24)27/h3-8,10-11,17H,1-2,9,12H2,(H2,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIUCCFTZHBCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.